molecular formula C18H12F2N2O3 B12053278 N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12053278
M. Wt: 342.3 g/mol
InChI Key: OWOQZOORSBYLLO-UHFFFAOYSA-N
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Description

N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes and interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(3,4-DI-F-PH)6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE is unique due to the presence of multiple fluorophenyl groups, which can enhance its chemical stability and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H12F2N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H12F2N2O3/c19-12-5-4-10(8-13(12)20)21-17(24)14-16(23)11-3-1-2-9-6-7-22(15(9)11)18(14)25/h1-5,8,23H,6-7H2,(H,21,24)

InChI Key

OWOQZOORSBYLLO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O

Origin of Product

United States

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